2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-
CAS No.: 139694-24-9
Cat. No.: VC20555338
Molecular Formula: C13H24O
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139694-24-9 |
|---|---|
| Molecular Formula | C13H24O |
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | 2,6-dimethyl-8-prop-2-enoxyoct-2-ene |
| Standard InChI | InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3 |
| Standard InChI Key | FANQMMZFHNTSOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC=C(C)C)CCOCC=C |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Nomenclature
2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- is systematically named 2,6-dimethyl-8-prop-2-enoxyoct-2-ene under IUPAC guidelines. Its structure comprises an eight-carbon chain with methyl groups at positions 2 and 6, a double bond between carbons 2 and 3, and a propenyloxy (-O-CH₂-CH=CH₂) substituent at carbon 8 . The canonical SMILES representation, CC(CCC=C(C)C)CCOCC=C, and InChIKey FANQMMZFHNTSOQ-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.33 g/mol | |
| Exact Mass | 196.183 Da | |
| LogP (Partition Coefficient) | 3.96 | |
| Topological Polar Surface Area | 9.23 Ų |
The compound’s LogP value of 3.96 indicates pronounced lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . This property is critical for its application in hydrophobic matrices and solvent-mediated reactions.
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- typically proceeds via alkoxylation of a preformed olefin intermediate. A plausible route involves:
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Allylation of 2,6-dimethyl-2-octenol: Reaction with allyl bromide under basic conditions to introduce the propenyloxy group.
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Catalytic Dehydration: Acid-catalyzed elimination of water to form the double bond, with careful temperature control (80–120°C) to prevent isomerization .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Allylation | Allyl bromide, K₂CO₃, DMF, 60°C | 65–70% |
| Dehydration | H₂SO₄, 100°C | 50–55% |
Catalysts such as zeolites or p-toluenesulfonic acid may enhance selectivity toward the desired isomer by minimizing side reactions like polymerization.
Challenges in Scalability
Industrial-scale production faces hurdles due to the compound’s thermal instability and propensity for autoxidation. Implementing inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) during purification improves storage stability .
Chemical Reactivity and Functionalization
Olefinic Reactivity
The 2,3-double bond undergoes typical alkene reactions:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields 2,6-dimethyl-8-(2-propenyloxy)octane, a saturated analog with reduced reactivity .
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Epoxidation: Reaction with peracids (e.g., mCPBA) forms an epoxide, useful in crosslinking polymers.
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Cycloaddition: Participation in Diels-Alder reactions with dienophiles like maleic anhydride, enabling access to six-membered rings.
Propenyloxy Group Transformations
The ether linkage and terminal double bond in the propenyloxy substituent permit further functionalization:
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Hydrolysis: Acidic cleavage (HCl/H₂O) generates 2,6-dimethyl-8-hydroxyoct-2-ene, though competing olefin rearrangements may occur .
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Radical Polymerization: Initiation with AIBN facilitates polymerization into poly(propenyl ether) derivatives, applicable in adhesives .
Industrial and Research Applications
Polymer Science
The compound serves as a monomer in synthesizing thermosetting resins and elastomers. Its dual functionality (olefin + ether) allows copolymerization with styrene or acrylates, enhancing material flexibility and thermal resistance .
Specialty Chemicals
In flavor and fragrance industries, structural analogs like citronellyl methyl ether (CAS 55915-70-3) are prized for their olfactory properties . While 2,6-dimethyl-8-(2-propenyloxy)- itself lacks direct use here, its synthetic intermediates may contribute to terpene-derived aroma compounds .
Pharmaceutical Intermediates
The compound’s branched structure aligns with scaffolds in bioactive molecules. For example, hydrogenated derivatives could mimic phytol side chains in chlorophyll analogs, though explicit pharmacological studies remain unreported .
Future Research Directions
Advanced Catalysis
Exploring asymmetric catalysis could yield enantiomerically pure forms, expanding utility in chiral synthesis. Metal-organic frameworks (MOFs) as shape-selective catalysts may improve regioselectivity in propenyloxy group reactions .
Green Chemistry Approaches
Replacing traditional solvents with ionic liquids or supercritical CO₂ might enhance synthetic efficiency while reducing waste.
Computational Modeling
Density functional theory (DFT) simulations could predict reaction pathways and transition states, aiding in the design of derivatives with tailored properties .
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